![molecular formula C20H24N4O2S B2466610 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-76-1](/img/structure/B2466610.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Thiazole derivatives, including compounds with complex substituents, are synthesized through chemoselective thionation-cyclization reactions. Kumar et al. (2013) outlined an efficient route for producing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This process allows for the introduction of various functionalities into the thiazole products, showcasing the versatility of thiazole derivatives in chemical synthesis.
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties. A study conducted by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines. This research indicated that most tested compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher effectiveness than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antituberculosis Activities
Thiazole derivatives also show promise in antimicrobial and antituberculosis applications. Jeankumar et al. (2013) reported on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis. Among the compounds studied, one particular derivative exhibited notable activity against various tests, including an in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, highlighting its potential as an antituberculosis agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-17(18(25)21-13-12-15-8-4-2-5-9-15)27-20(22-14)24-19(26)23-16-10-6-3-7-11-16/h3,6-8,10-11H,2,4-5,9,12-13H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBOBITSVIFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.